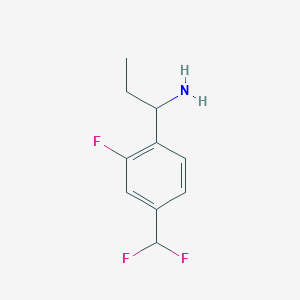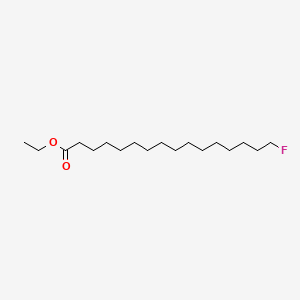
(S)-2-(3-Chloro-2,6-difluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Chloro-2,6-difluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3-chloro-2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chloro-2,6-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,6-difluoroaniline and (S)-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and amination, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Chloro-2,6-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Chloro-2,6-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Chloro-2,6-difluorophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(3-Chloro-2,6-difluorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.
Other substituted pyrrolidines: Compounds with different substituents on the pyrrolidine ring or phenyl group.
Uniqueness
(S)-2-(3-Chloro-2,6-difluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of chloro and fluoro substituents. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H10ClF2N |
|---|---|
Molecular Weight |
217.64 g/mol |
IUPAC Name |
(2S)-2-(3-chloro-2,6-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10ClF2N/c11-6-3-4-7(12)9(10(6)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m0/s1 |
InChI Key |
SHXUXQJJLFULDP-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2F)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


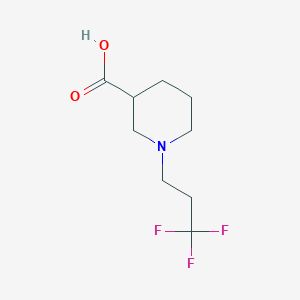
![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B12980672.png)
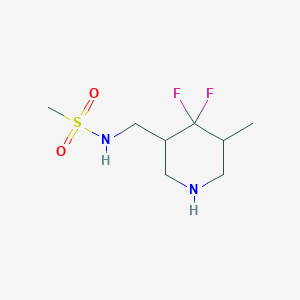

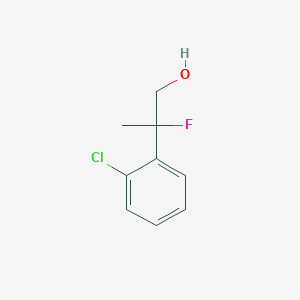
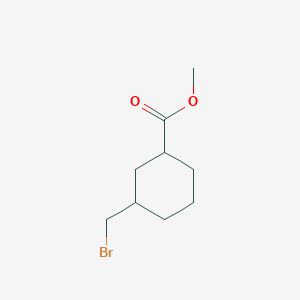
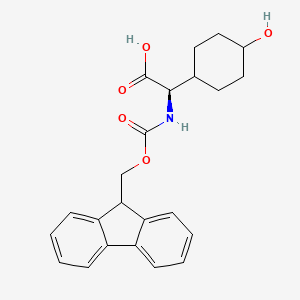
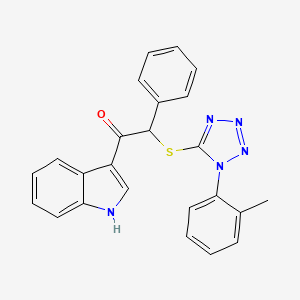
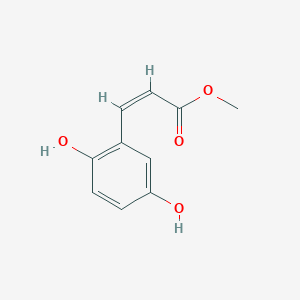
![tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12980706.png)
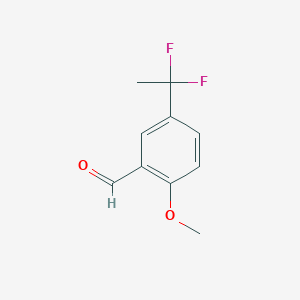
![3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12980728.png)
